

An In-Depth Technical Guide to Quinoxalin-5-ol and Related Heterocyclic Compounds

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Compound of Interest

Compound Name: Quinoxalin-5-ol

Cat. No.: B033150

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Introduction

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, serves as a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of **Quinoxalin-5-ol** and related heterocyclic compounds, with a focus on their synthesis, biological activities, and the experimental methodologies used in their evaluation. While specific data on **Quinoxalin-5-ol** is limited in publicly available research, this guide contextualizes its potential properties within the broader family of quinoxaline derivatives.

Synthesis of Quinoxalin-5-ol

The synthesis of **Quinoxalin-5-ol** is a multi-step process that begins with the reaction of 2,3-diaminophenol with a glyoxal equivalent. This is followed by an oxidation step to yield the final product.

Experimental Protocol: Synthesis of Quinoxalin-5-ol

Step 1: Synthesis of **Quinoxalin-5-ol** (10)

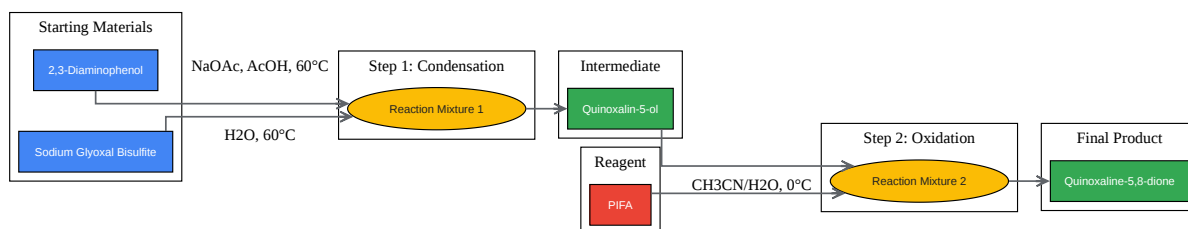
- Dissolve 2,3-diaminophenol (1.57 g, 12.6 mmol) in a mixture of 4 M sodium acetate (16 mL) and 2 M acetic acid (24 mL).

- Heat the solution to 60 °C.
- In a separate flask, dissolve sodium glyoxal bisulfite (3.5 g, 13.2 mmol) in water (90 mL) and heat to 60 °C.
- Once both solutions reach approximately 60 °C, add the 2,3-diaminophenol solution to the sodium glyoxal bisulfite solution.
- The reaction is complete after this addition, yielding **Quinoxalin-5-ol**.[\[1\]](#)

Step 2: Synthesis of Quinoxaline-5,8-dione (11) from **Quinoxalin-5-ol**

- Dissolve **Quinoxalin-5-ol** (49.5 mg, 0.34 mmol) in a mixture of acetonitrile (1 mL) and water (0.5 mL) and cool the solution in an ice bath.
- In a separate flask, dissolve [bis(trifluoroacetoxy)iodo]benzene (PIFA, 322 mg, 0.75 mmol) in a mixture of acetonitrile (1 mL) and water (0.5 mL).
- Add the PIFA solution dropwise to the **Quinoxalin-5-ol** solution at 0 °C.
- Allow the reaction mixture to stir for 4 hours.
- Dilute the mixture with water (5 mL).
- Extract the aqueous solution with ethyl acetate (3 x 10 mL).
- Dry the combined organic layers with magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.[\[1\]](#)

A modified version of this procedure has also been reported.[\[2\]](#)



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Caption: Synthesis workflow for **Quinoxalin-5-ol** and its oxidation to Quinoxaline-5,8-dione.

Biological Activities of Quinoxaline Derivatives

Quinoxaline derivatives have been extensively studied for a wide range of pharmacological activities. While specific quantitative data for **Quinoxalin-5-ol** is not readily available in the reviewed literature, the activities of related compounds provide valuable insights into its potential therapeutic applications.

Anticancer Activity

Numerous quinoxaline derivatives have demonstrated potent anticancer activity against various cancer cell lines.[3][4][5] The mechanisms of action are diverse and include the induction of apoptosis and inhibition of key signaling pathways.

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives

Compound ID	Cancer Cell Line	Target/Mechanism	IC50 (μM)	Reference
VIIIc	HCT116 (Colon)	Not Specified	2.5	[3]
MCF-7 (Breast)	Not Specified	9.0	[3]	
XVa	HCT116 (Colon)	Not Specified	4.4	[3]
MCF-7 (Breast)	Not Specified	5.3	[3]	
IV	PC-3 (Prostate)	Topoisomerase II inhibitor	2.11	
III	PC-3 (Prostate)	Topoisomerase II inhibitor	4.11	
11	MCF-7 (Breast)	EGFR / COX-2 inhibitor	0.81	
HepG2 (Liver)	EGFR / COX-2 inhibitor	1.93		
13	MCF-7 (Breast)	EGFR / COX-2 inhibitor	0.95	
HCT-116 (Colon)	EGFR / COX-2 inhibitor	2.91		
4m	A549 (Lung)	Apoptosis induction	9.32	[5]
4b	A549 (Lung)	Not Specified	11.98	[5]

Antimicrobial Activity

Quinoxaline derivatives have also shown significant promise as antimicrobial agents, with activity against a range of bacteria and fungi.

Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives

Compound ID	Microorganism	MIC (µg/mL)	Reference
2d	Escherichia coli	8	[6]
3c	Escherichia coli	8	[6]
10	Candida albicans	16	[6]
10	Aspergillus flavus	16	[6]
Quinoxaline derivative	MRSA	1-4	

Signaling Pathways Modulated by Quinoxaline Derivatives

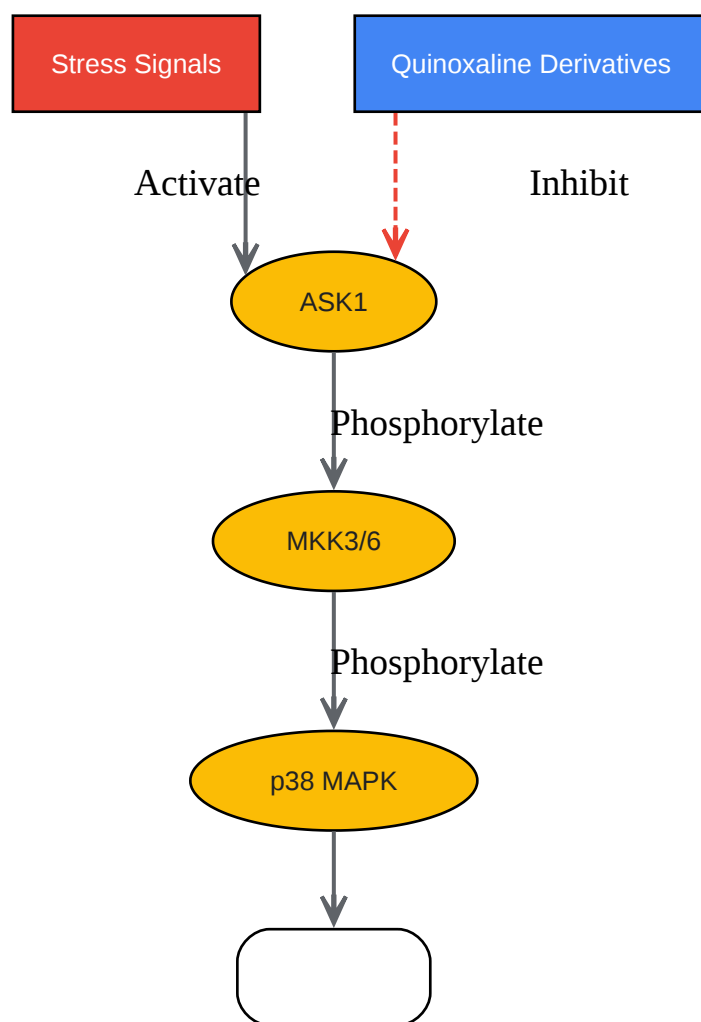
The anticancer and other biological effects of quinoxaline derivatives are often attributed to their ability to modulate key cellular signaling pathways. While the specific pathways affected by **Quinoxalin-5-ol** have not been elucidated, research on related compounds points to several important targets.

Kinase Inhibition

A significant number of quinoxaline-based compounds have been developed as kinase inhibitors, targeting enzymes that are crucial for cell signaling and are often dysregulated in diseases like cancer.[7][8]

Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition:

Several quinoxaline derivatives have been synthesized and identified as potent inhibitors of ASK1, a key regulator of apoptosis. For instance, a dibromo-substituted quinoxaline fragment (compound 26e) was found to be a highly effective ASK1 inhibitor with an IC₅₀ value of 30.17 nM.[9]

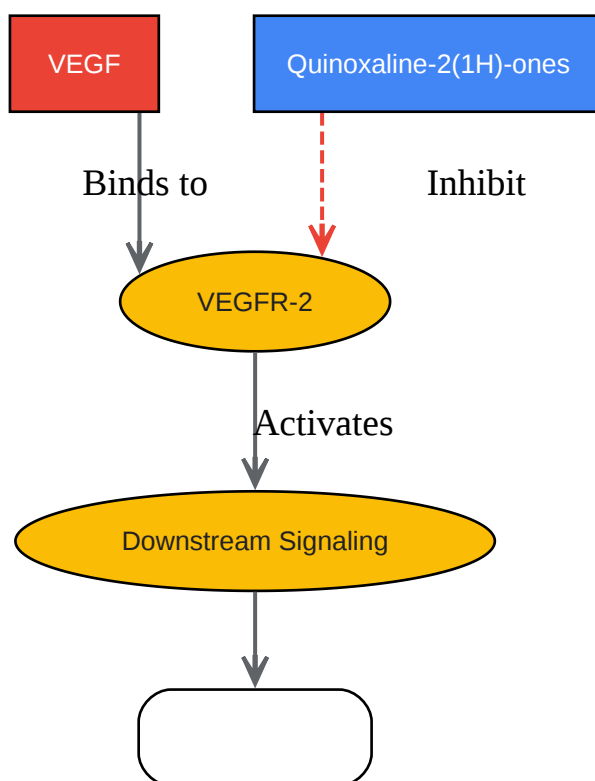


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Caption: Quinoxaline derivatives as inhibitors of the ASK1 signaling pathway.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:

VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several quinoxalin-2(1H)-one derivatives have been designed as analogs of the approved anticancer drugs lenvatinib and sorafenib to act as VEGFR-2 inhibitors.[10]



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Caption: Inhibition of the VEGFR-2 signaling pathway by quinoxaline-2(1H)-one derivatives.

Apoptosis Induction

Several quinoxaline derivatives have been shown to induce apoptosis in cancer cells. For example, one study demonstrated that a particular quinoxaline-based derivative up-regulated pro-apoptotic proteins (p53, caspase-3, caspase-8) and down-regulated the anti-apoptotic protein Bcl-2 in prostate cancer cells, leading to cell death.^[11]

Caption: Proposed mechanism of apoptosis induction by a quinoxaline derivative.

Experimental Protocols for Biological Evaluation In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Procedure:

- **Cell Seeding:** Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare various concentrations of the test compounds and add them to the wells.
- **Incubation:** Incubate the plates for 48-72 hours.
- **MTT Addition:** Add MTT solution to each well and incubate for 4 hours, allowing viable cells to metabolize MTT into formazan crystals.
- **Solubilization:** Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Procedure:

- **Preparation of Inoculum:** Prepare a standardized suspension of the test microorganism.
- **Serial Dilutions:** Prepare two-fold serial dilutions of the test compound in a liquid growth medium in 96-well microtiter plates.
- **Inoculation:** Inoculate each well with the microbial suspension.
- **Incubation:** Incubate the plates at an appropriate temperature and duration for the specific microorganism.

- MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

Quinoxalin-5-ol and its related heterocyclic compounds represent a promising area of research for the development of new therapeutic agents. While specific biological data for **Quinoxalin-5-ol** remains to be fully elucidated, the extensive research on the broader quinoxaline class highlights their potential as potent anticancer and antimicrobial agents. The diverse mechanisms of action, including kinase inhibition and apoptosis induction, provide a strong rationale for further investigation. The synthetic protocols and biological evaluation methods detailed in this guide offer a framework for researchers to explore the therapeutic potential of this important class of heterocyclic compounds. Future studies focusing on the specific biological activities and signaling pathways of **Quinoxalin-5-ol** are warranted to fully understand its therapeutic promise.

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